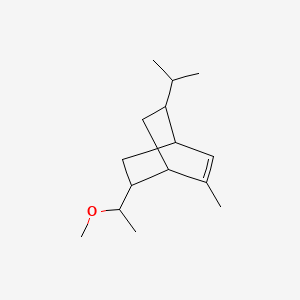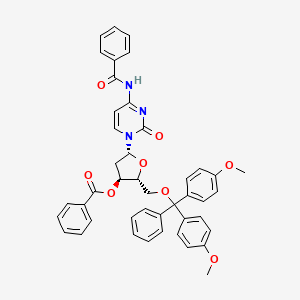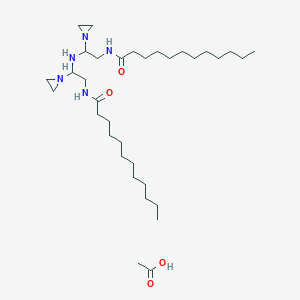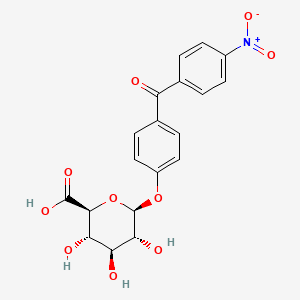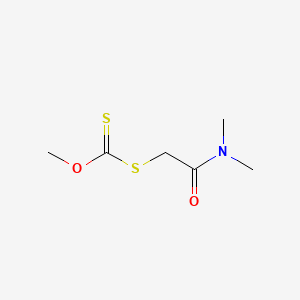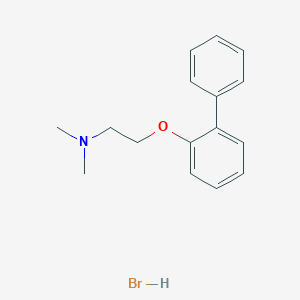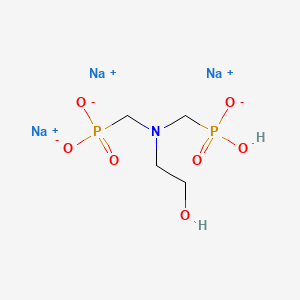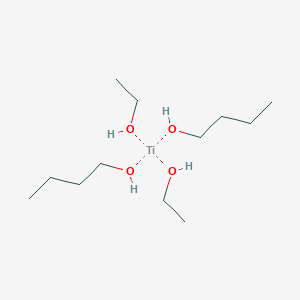
Butyl ethyl titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl ethyl titanate is an organotitanium compound widely used in various industrial applications. It is known for its role as a catalyst, crosslinking agent, and adhesion promoter. This compound is particularly valued for its ability to enhance the properties of materials, making it a crucial component in the production of coatings, plastics, and other materials.
Preparation Methods
Butyl ethyl titanate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and condensation of titanium alkoxides. In this method, butyl and ethyl alcohols react with titanium tetrachloride under controlled conditions to form this compound. The reaction typically requires a catalyst, such as an acid or base, to facilitate the process .
Industrial production of this compound often involves the use of high-purity raw materials and precise reaction conditions to ensure the desired product quality. The sol-gel method is favored for its ability to produce high-purity and homogeneous products .
Chemical Reactions Analysis
Butyl ethyl titanate undergoes various chemical reactions, including hydrolysis, esterification, and transesterification.
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form titanium dioxide and the corresponding alcohols (butanol and ethanol).
Esterification: this compound can catalyze the esterification of carboxylic acids with alcohols, forming esters.
Transesterification: In this reaction, this compound facilitates the exchange of alkoxy groups between esters and alcohols, producing new esters.
Scientific Research Applications
Mechanism of Action
The mechanism of action of butyl ethyl titanate involves its ability to form strong bonds with various substrates. This compound acts as a coupling agent, creating a molecular bridge between different materials. In esterification and transesterification reactions, this compound facilitates the formation of esters by providing a reactive titanium center that interacts with carboxylic acids and alcohols .
Comparison with Similar Compounds
Butyl ethyl titanate is part of a broader class of organotitanium compounds, including:
Tetra-n-butyl titanate: Similar to this compound, it is used as a catalyst and crosslinking agent but has different alkoxy groups.
Tetra-isopropyl titanate: This compound is also used in esterification reactions but has different solubility and reactivity properties.
Tetra-2-ethylhexyl titanate: Known for its use in producing high-performance coatings, it offers unique properties compared to this compound.
This compound stands out due to its specific combination of butyl and ethyl groups, which provide a balance of reactivity and solubility, making it suitable for a wide range of applications.
Properties
CAS No. |
93918-90-2 |
|---|---|
Molecular Formula |
C12H32O4Ti |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
butan-1-ol;ethanol;titanium |
InChI |
InChI=1S/2C4H10O.2C2H6O.Ti/c2*1-2-3-4-5;2*1-2-3;/h2*5H,2-4H2,1H3;2*3H,2H2,1H3; |
InChI Key |
WHKYTSAHPCLOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CCO.CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


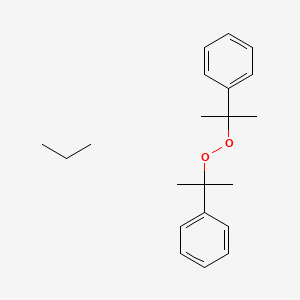
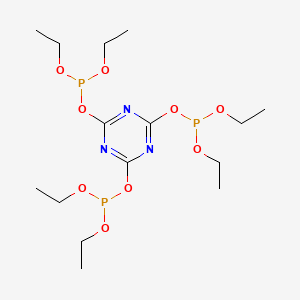
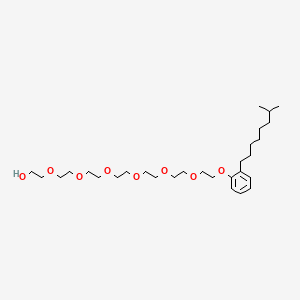
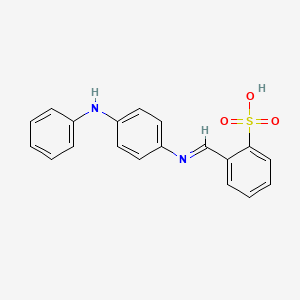
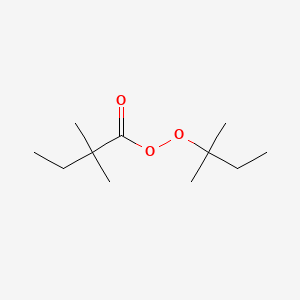
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
